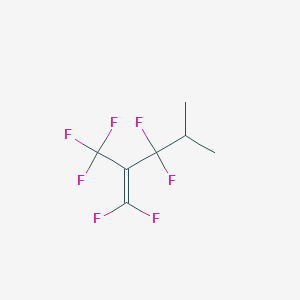
1,1,3,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-1-ene is an organofluorine compound characterized by its unique structure, which includes multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-1-ene typically involves the fluorination of suitable precursors. One common method is the reaction of 1,1,3,3-tetrafluorobutane with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can yield partially or fully defluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under appropriate conditions.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Defluorinated hydrocarbons.
Substitution: Fluorine-substituted derivatives.
Scientific Research Applications
1,1,3,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its role in the synthesis of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-1-ene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interactions with other molecules. This can lead to the formation of stable complexes or intermediates, which are crucial in various chemical and biological processes.
Comparison with Similar Compounds
- 1,1,1,2,4,5,5,5-Octafluoro-3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-4-(trifluoromethyl)pent-2-ene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison: 1,1,3,3-Tetrafluoro-4-methyl-2-(trifluoromethyl)pent-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This structure imparts distinct chemical and physical properties, such as higher thermal stability and reactivity, compared to other similar fluorinated compounds.
Properties
CAS No. |
62116-44-3 |
|---|---|
Molecular Formula |
C7H7F7 |
Molecular Weight |
224.12 g/mol |
IUPAC Name |
1,1,3,3-tetrafluoro-4-methyl-2-(trifluoromethyl)pent-1-ene |
InChI |
InChI=1S/C7H7F7/c1-3(2)6(10,11)4(5(8)9)7(12,13)14/h3H,1-2H3 |
InChI Key |
FDLJKTQPFLACHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=C(F)F)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















